molecular formula C24H27INP B14589652 Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide CAS No. 61564-30-5

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide

Cat. No.: B14589652
CAS No.: 61564-30-5
M. Wt: 487.4 g/mol
InChI Key: ZJEXWAMLNUGHTD-UHFFFAOYSA-M
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Description

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide is a chemical compound that belongs to the class of organophosphorus compounds It features a piperidine ring, a phenyl group, and a phosphonium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide typically involves the reaction of diphenylphosphine with 4-(piperidin-1-yl)phenyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium. The reaction mixture is heated to a specific temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The phosphonium moiety plays a crucial role in its activity, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the piperidine and phenyl groups.

    Piperidine derivatives: Do not contain the phosphonium iodide moiety.

    Phosphonium salts: May have different substituents and structural variations.

Uniqueness

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide is unique due to its combination of a piperidine ring, phenyl group, and phosphonium iodide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61564-30-5

Molecular Formula

C24H27INP

Molecular Weight

487.4 g/mol

IUPAC Name

methyl-diphenyl-(4-piperidin-1-ylphenyl)phosphanium;iodide

InChI

InChI=1S/C24H27NP.HI/c1-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-17-15-21(16-18-24)25-19-9-4-10-20-25;/h2-3,5-8,11-18H,4,9-10,19-20H2,1H3;1H/q+1;/p-1

InChI Key

ZJEXWAMLNUGHTD-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)N4CCCCC4.[I-]

Origin of Product

United States

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